

MI-773 cancer cell line screening

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Compound Focus: MI-773

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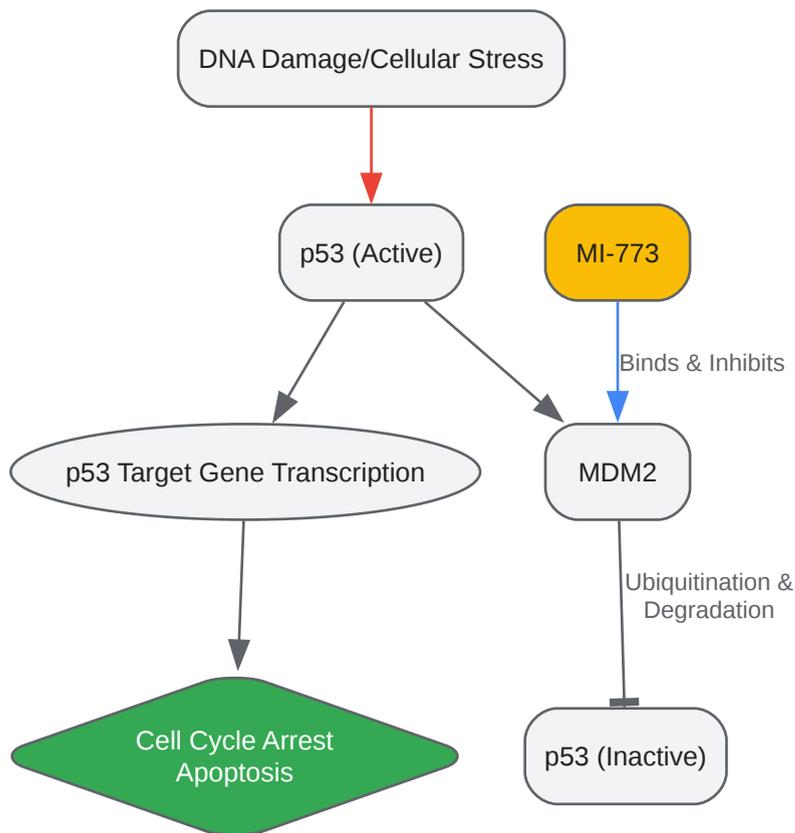
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Introduction to MI-773

MI-773 is a specific, orally bioavailable small-molecule antagonist of the MDM2-p53 protein-protein interaction [1]. It binds to MDM2 with high affinity ($K_i = 0.88$ nM), disrupting its interaction with the tumor suppressor p53 [1] [2]. This blockade prevents p53 from undergoing MDM2-mediated ubiquitination and proteasomal degradation, leading to the stabilization and accumulation of p53. Subsequently, this activates the p53 pathway, inducing cell cycle arrest and apoptosis in cancer cells that retain wild-type TP53 [3] [2]. Its potent antitumor activity has been demonstrated in vitro and in vivo across various cancer types, making it a compelling candidate for targeted cancer therapy [1] [4] [2].

Mechanism of Action

The diagram below illustrates the core mechanism by which **MI-773** reactivates the p53 pathway.



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Summary of MI-773 Sensitivity in Cancer Cell Lines

Comprehensive screening across a diverse panel of 274 cancer cell lines revealed that about 15% were highly sensitive to **MI-773** ($IC_{50} < 1 \mu M$), while the majority (71%) were resistant [4]. Sensitivity is strongly dependent on TP53 status.

Table 1: In Vitro Anti-Tumor Activity of MI-773 Across Various Cancers

Tumor Type	TP53 Status	Potency (IC_{50} Range)	Key Findings
Sarcoma (e.g., SJSA-1 osteosarcoma)	Wild-type	0.092 μM [1]	Potent growth inhibition and tumor regression in xenograft models [1].

Tumor Type	TP53 Status	Potency (IC50 Range)	Key Findings
Leukemia (e.g., RS4;11, AML)	Wild-type	0.089 μM [1]	High sensitivity; MI-773 profile closely correlates with other MDM2 inhibitors like Nutlin-3a [4].
Neuroblastoma (e.g., IMR-32, SH-SY5Y)	Wild-type	Sub-micromolar to low micromolar [3] [2]	Induces apoptosis and cell cycle arrest; effective in orthotopic mouse models [3] [2].
Colon Cancer (e.g., HCT-116)	Wild-type	0.20 μM [1]	Potent growth inhibition; p53-null isogenic HCT-116 cells are resistant (IC50 >20 μM) [1].
Melanoma, Renal Cancer, Gastric Cancer	Primarily Wild-type	<1 μM (sensitive subset) [4]	Identified among the most sensitive solid tumor types in large-scale pharmacogenomic screening [4].
TP53 Mutant Cancers (e.g., SAOS-2, PC-3)	Mutated/Deleted	>10 μM [1]	Significantly resistant to MI-773, confirming its p53-dependent mechanism [1] [4].

Table 2: Efficacy of MI-773 in Select Neuroblastoma Cell Lines

Cell Line	TP53 Status	Phenotype	Response to MI-773
SJSA-1	Wild-type	Osteosarcoma	IC50: 0.092 μM ; reference model for MDM2-amplified cancer [1].
IMR-32	Wild-type	Neuroblastoma	Decreased cell viability, induced apoptosis, and G1 cell cycle arrest [3].
SH-SY5Y	Wild-type	Neuroblastoma	Decreased cell viability, colony formation, and induced apoptosis; effective in vivo [3] [2].

Cell Line	TP53 Status	Phenotype	Response to MI-773
SK-N-AS	Mutant	Neuroblastoma	No reduction in cell viability or induction of apoptosis, demonstrating TP53-dependent effect [2].

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay

This protocol is used to determine the IC50 of **MI-773** and assess its effect on cell growth [3] [2].

- **Objective:** To evaluate the dose- and time-dependent anti-proliferative effects of **MI-773**.
- **Materials:**
 - p53 wild-type and mutant cancer cell lines (e.g., IMR-32, SK-N-AS).
 - **MI-773** stock solution (e.g., 10 mM in DMSO).
 - Cell Counting Kit-8 (CCK-8) or similar MTS/MTT reagent.
 - 96-well tissue culture plates.
 - Multi-well spectrophotometer.
- **Procedure:**
 - Seed cells in 96-well plates at a density of $2-5 \times 10^4$ cells per well and allow to adhere overnight.
 - Treat cells with a concentration gradient of **MI-773** (e.g., 0.05 μ M to 20 μ M). Include a vehicle control (DMSO, final concentration <0.1%).
 - Incubate for a predetermined time (e.g., 24-72 hours) at 37°C with 5% CO₂.
 - Add CCK-8 reagent to each well and incubate for 1-4 hours.
 - Measure the absorbance at 450 nm using a plate reader.
 - Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis in software such as GraphPad Prism [3].

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol quantifies **MI-773**-induced programmed cell death.

- **Objective:** To detect and quantify apoptosis in cells treated with **MI-773**.

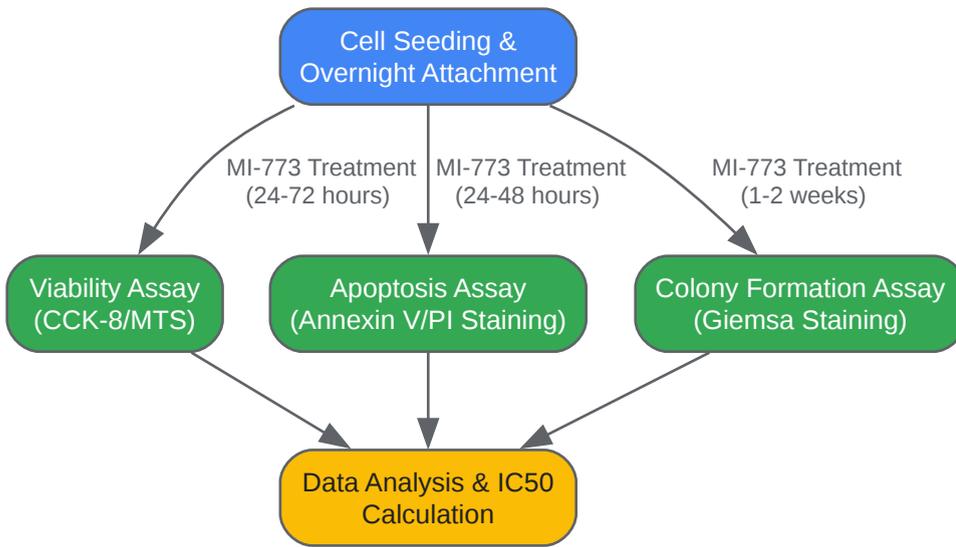
- **Materials:**
 - NB cell lines (e.g., IMR-32, SH-SY5Y).
 - FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences).
 - Propidium Iodide (PI).
 - Flow cytometer.
 - 6-well tissue culture plates.
- **Procedure:**
 - Seed cells in 6-well plates ($\sim 1 \times 10^5$ cells per well) and incubate overnight.
 - Treat cells with **MI-773** at various concentrations (e.g., 0.5, 1.0, 5.0, 10.0 μM) for 24-48 hours.
 - Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
 - Stain cells with FITC Annexin V and PI for 15-20 minutes at room temperature in the dark.
 - Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells indicate early apoptosis, while Annexin V/PI-double positive cells indicate late apoptosis or necrosis [3].

Protocol 3: Colony Formation Assay

This protocol assesses the long-term clonogenic survival of cells after **MI-773** treatment.

- **Objective:** To evaluate the ability of a single cell to proliferate and form a colony after drug treatment.
- **Materials:**
 - NB cell lines (e.g., SH-SY5Y, SK-N-SH).
 - 6-well tissue culture plates.
 - Giemsa stain or crystal violet.
- **Procedure:**
 - Seed a low density of cells (e.g., 2×10^3 cells) into 6-well plates.
 - After 24 hours, treat the cells with serial concentrations of **MI-773** (e.g., 0 μM , 0.5 μM , 1 μM , 5 μM , 10 μM).
 - Incubate the cells for 1-2 weeks, replacing the culture medium (with or without drug) every 3-4 days.
 - After colonies are visible, aspirate the medium, wash with PBS, and fix the cells with 100% methanol for 15 minutes.
 - Stain the fixed colonies with Giemsa solution for 1 hour at room temperature.
 - Wash off excess stain, air dry the plates, and manually count the number of colonies (typically defined as clusters of >50 cells or >1 mm in diameter) [3] [2].

The experimental workflow for these key in vitro assays is summarized below.



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Table 3: Analysis of MI-773-Induced Apoptosis and Cell Cycle Effects

Assay Type	Cell Line	Key Observations
Annexin V/PI Apoptosis Assay	IMR-32 (p53 WT)	Concentration-dependent increase in Annexin V-positive cells after 48-hour treatment [3].
Cell Cycle Analysis (PI Staining)	IMR-32, SH-SY5Y (p53 WT)	MI-773 treatment induces G1 cell cycle arrest, as shown by an increase in the G1 population via flow cytometry [3].
Western Blot Analysis	IMR-32, SH-SY5Y (p53 WT)	Upregulation of p53, p21, MDM2, BAX, PUMA; cleavage of PARP and Caspase-3, confirming apoptosis activation [3] [2].

Research Applications and Synergistic Potential

MI-773's application extends beyond single-agent studies. Research highlights its potential in combination therapy, particularly to overcome chemo-resistance.

- **Sensitizing Agent to Chemotherapy:** **MI-773** significantly augments the cytotoxic effect of doxorubicin (Dox) in p53 wild-type neuroblastoma cells. This combination enhances the expression of p53, p21, and pro-apoptotic proteins like BAX and PUMA, and leads to increased cleavage of PARP and Caspase-3 compared to Dox alone [2]. This effect is also observed in chemo-resistant cell lines, suggesting **MI-773** can help overcome established resistance [2].
- **Biomarker-Driven Therapy:** Sensitivity to **MI-773** is strongly predicted by TP53 wild-type status and the expression level of a 11-gene signature involved in the p53 pathway [4]. This provides a robust framework for patient stratification in clinical trials.
- **In Vivo Efficacy:** The compound has shown promising results in vivo, inducing durable tumor regression in xenograft models of sarcoma, leukemia, and neuroblastoma at doses of 10-100 mg/kg administered orally [1] [2].

Key Takeaways for Researchers

- **Patient Stratification is Crucial:** The efficacy of **MI-773** is highly dependent on TP53 status. Prioritize screening in tumor models with wild-type TP53 and consider using the identified 11-gene expression signature for refined patient selection [4].
- **Employ a Combinatorial Approach:** Given its role in sensitizing resistant cells, investigate **MI-773** in combination with standard chemotherapeutics like doxorubicin to enhance therapeutic outcomes and potentially overcome resistance [2].
- **Comprehensive Mechanistic Validation:** Beyond viability assays, confirm the on-target mechanism of **MI-773** by demonstrating p53 protein stabilization, upregulation of downstream targets (p21, PUMA), and induction of both cell cycle arrest and apoptosis [3] [2].

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